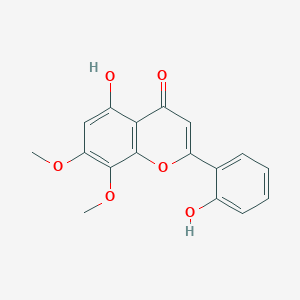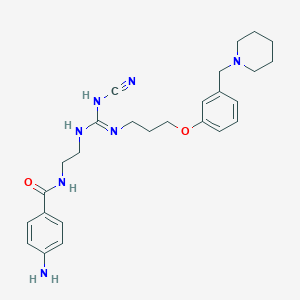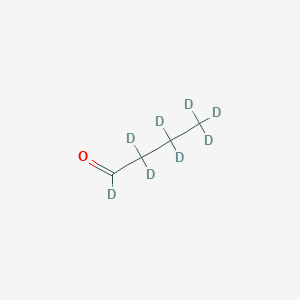
N-Butyraldehyde-D8
Vue d'ensemble
Description
Synthesis Analysis
N-Butyraldehyde-D8 can be produced from glucose by engineered Escherichia coli . This process involves expressing a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . The presence of native alcohol dehydrogenase led to spontaneous conversion of n-butyraldehyde to n-butanol, which was addressed by knocking out native E. coli alcohol dehydrogenases .Molecular Structure Analysis
The IUPAC name for this compound is 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one . The InChI is InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D . The Canonical SMILES is CCCC=O and the Isomeric SMILES is [2H]C (=O)C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .Chemical Reactions Analysis
This compound is produced exclusively from hydroformylation of propylene . It is a versatile chemical used in the synthesis of various C4 and C8 alcohols, carboxylic acids, amines, and esters .Physical And Chemical Properties Analysis
This compound has a molecular weight of 80.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass is 80.107728842 g/mol and the Monoisotopic Mass is also 80.107728842 g/mol . The Topological Polar Surface Area is 17.1 Ų .Applications De Recherche Scientifique
Synthèse chimique renouvelable
N-Butyraldehyde-D8 peut être utilisé dans la synthèse renouvelable de produits chimiques à partir de la biomasse. Des souches d'Escherichia coli modifiées ont été développées pour produire du N-Butyraldehyde directement à partir de glucose, ce qui peut servir de base au développement de la production renouvelable de N-Butyraldehyde .
Intermédiaire de synthèse chimique
Ce composé sert d'intermédiaire polyvalent dans la synthèse de divers alcools, acides carboxyliques, esters et amines C4–C8. Il est particulièrement important dans la production de l'hexanol-2-éthyle, un dérivé à grand volume utilisé dans la synthèse des plastifiants phtalates .
Recherche pharmaceutique
This compound est disponible en tant que matériau de référence certifié de haute qualité pour la recherche biochimique et les solvants et réactifs RMN. Son marquage isotopique stable le rend précieux pour le traçage et les études analytiques en recherche pharmaceutique .
Science des matériaux
En science des matériaux, this compound peut être utilisé comme catalyseur bifonctionnel pour les réactions d'autocondensation, qui sont cruciales pour la création de composites à base de carbone poreux dérivés de la biomasse .
Études environnementales
La production renouvelable de N-Butyraldehyde à partir de glucose par des bactéries modifiées est une étape importante vers la durabilité, réduisant la dépendance aux ressources pétrolières non renouvelables et atténuant la pollution environnementale .
Biocarburants
This compound joue un rôle dans la production de biocarburants. Les voies microbiennes modifiées qui convertissent la biomasse en N-Butyraldehyde peuvent être optimisées pour améliorer le rendement des biocarburants, ce qui en fait un acteur clé de l'industrie des biocarburants .
Recherche agricole
Bien que des applications spécifiques de this compound dans la recherche agricole ne soient pas directement citées, son rôle d'isotope stable en fait un outil potentiel pour le traçage et l'étude des processus biochimiques dans les systèmes agricoles .
Applications industrielles
N-Butyraldehyde est utilisé industriellement comme matière première pour la fabrication de divers produits chimiques tels que l'hexanol-2-éthyle, le n-butanol, le triméthylolpropane et le polyvinylbutyral. This compound, avec son marquage isotopique, pourrait être utilisé dans des applications industrielles similaires pour suivre les voies et les efficacités de ces synthèses chimiques .
Mécanisme D'action
Target of Action
N-Butyraldehyde-D8, also known as Butanal-D8, is primarily targeted in the biochemical pathways of microorganisms like Escherichia coli . It plays a crucial role in the synthesis of diverse C4–C8 alcohols, carboxylic acids, esters, and amines .
Mode of Action
This compound interacts with its targets through a modified Clostridium CoA-dependent n-butanol production pathway . This pathway involves a mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii has been found to outperform other tested homologues .
Biochemical Pathways
The biochemical pathway affected by this compound is the Clostridium CoA-dependent n-butanol production pathway . The presence of native alcohol dehydrogenase in E. coli can lead to the spontaneous conversion of this compound to n-butanol . This issue can be addressed by knocking out native E. coli alcohol dehydrogenases, significantly improving the butyraldehyde-to-butanol ratio .
Pharmacokinetics
It’s worth noting that the production titer of this compound can be increased through in situ liquid–liquid extraction using oleyl alcohol . This process suggests that the bioavailability of this compound can be influenced by the extraction method used.
Result of Action
The result of this compound’s action is the production of n-butyraldehyde directly from glucose . This production process has been demonstrated in E. coli strains engineered to express a modified Clostridium CoA-dependent n-butanol production pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the butyraldehyde-to-butanol ratio can be improved by reducing media complexity from Terrific broth to M9 media containing 2% yeast extract . Additionally, the use of oleyl alcohol as an extractant in in situ liquid–liquid extraction has been shown to increase the titer of this compound produced .
Orientations Futures
The production of N-Butyraldehyde-D8 from glucose through engineered Escherichia coli represents a significant step towards renewable chemical production . Through sequential strain and condition optimizations, the butyraldehyde-to-butanol ratio was improved significantly compared to the parent strain . This work may serve as a basis for further development of renewable this compound production .
Analyse Biochimique
Biochemical Properties
N-Butyraldehyde-D8 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in an engineered Escherichia coli strain, a modified Clostridium CoA-dependent n-butanol production pathway was expressed with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii outperformed the other tested homologues .
Cellular Effects
The presence of native alcohol dehydrogenase led to spontaneous conversion of this compound to n-butanol . This conversion significantly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the native E. coli alcohol dehydrogenases were knocked out, significantly improving the butyraldehyde-to-butanol ratio .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-RIZALVEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84965-36-6 | |
| Record name | 84965-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
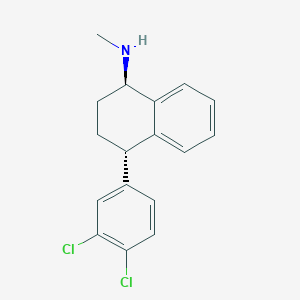
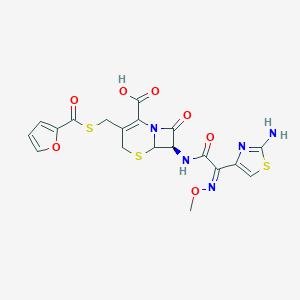
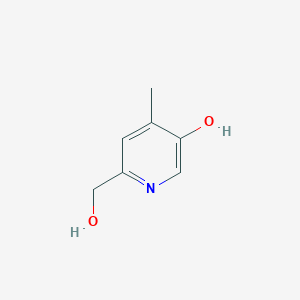
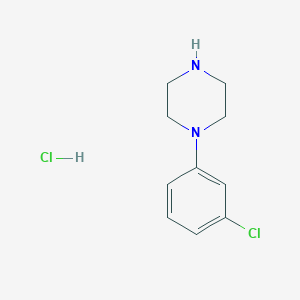
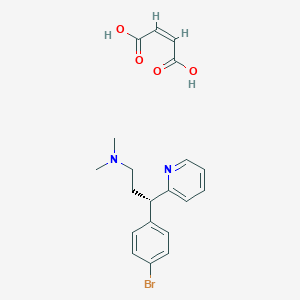

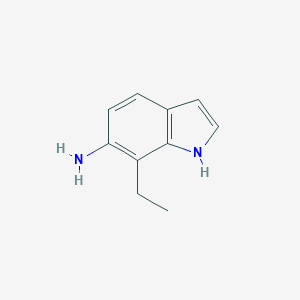
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
